molecular formula C19H24N2OS B1206493 Phencarbamide CAS No. 3735-90-8

Phencarbamide

Cat. No.: B1206493
CAS No.: 3735-90-8
M. Wt: 328.5 g/mol
InChI Key: BZGIPVGCJGXQTA-UHFFFAOYSA-N
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Description

Phencarbamide is a chemical reagent provided for research applications. This product is strictly labeled 'For Research Use Only' (RUO) and is not intended for use in diagnostic procedures or any form of human use. RUO products are essential tools for scientific investigation, such as basic research, pharmaceutical development, and assay design . Researchers are responsible for ensuring the product is used in a controlled laboratory setting and for all necessary compliance with their institution's regulations. The specific mechanism of action, primary research applications, and detailed scientific value for this compound will need to be detailed here once the information is available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-[2-(diethylamino)ethyl] N,N-diphenylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H24N2OS/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGIPVGCJGXQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-13-9 (hydrochloride)
Record name Phencarbamide [USAN]
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DSSTOX Substance ID

DTXSID80190796
Record name Phencarbamide
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3735-90-8
Record name Fencarbamide
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Record name Phencarbamide [USAN]
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Record name Phencarbamide
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Record name Fencarbamide
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Record name PHENCARBAMIDE
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Synthetic Methodologies and Chemical Synthesis of Phencarbamide

General Synthetic Routes and Precursor Chemistry

The most direct and commonly referenced synthetic route to Phencarbamide involves the reaction between N,N-Diphenylcarbamoyl Chloride and a suitable thiol.

N,N-Diphenylcarbamoyl Chloride serves as a key precursor in the synthesis of this compound. This acyl chloride is reactive towards nucleophiles, making it an ideal starting material for the introduction of the N,N-diphenylcarbamoyl moiety. The general properties of this precursor are outlined in the table below.

Table 1: Properties of N,N-Diphenylcarbamoyl Chloride

Property Value
Linear Formula (C6H5)2NCOCl
CAS Number 83-01-2
Molecular Weight 231.68 g/mol
Form Powder

| Solubility | Soluble in organic solvents |

The second key precursor is 2-Mercapto-N,N-Diethylethamine, also known as 2-(diethylamino)ethanethiol. This compound provides the sulfur atom and the diethylaminoethyl group of the final this compound molecule. The thiol group (-SH) of this precursor acts as the nucleophile, attacking the electrophilic carbonyl carbon of N,N-Diphenylcarbamoyl Chloride. This reaction results in the formation of the carbamothioate S-ester linkage and the elimination of hydrogen chloride.

(C6H5)2NCOCl + HSCH2CH2N(C2H5)2 → (C6H5)2NC(O)SCH2CH2N(C2H5)2 + HCl

This reaction is a standard method for the formation of thioesters and carbamothioates.

Advanced Synthetic Approaches and Chemical Modifications

While the direct reaction of the carbamoyl chloride and the thiol is a robust method, modern organic synthesis often seeks more efficient and versatile approaches. For the synthesis of carbamothioates like this compound, several advanced strategies can be considered, even if not explicitly documented for this specific molecule.

One-Pot Syntheses: To improve efficiency and reduce waste from intermediate purification steps, a one-pot synthesis approach could be employed. This might involve the in situ generation of the carbamoyl chloride from diphenylamine and a phosgene equivalent, followed by the immediate addition of 2-(diethylamino)ethanethiol.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. For the synthesis of this compound, a flow reactor could be used to precisely control the mixing of the reactants and the reaction temperature, potentially leading to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Lipases and esterases have shown promise in the formation of ester and amide bonds, and research into their application for thioester and carbamate (B1207046) synthesis is ongoing. A biocatalytic approach to this compound could offer a milder and more selective synthetic route.

Chemical modifications of the this compound structure could be explored to generate derivatives with different properties. These modifications could target the diphenylamino group, the diethylamino group, or the ethyl linker, allowing for the synthesis of a library of related compounds.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several principles of green chemistry can be applied to the synthesis of this compound.

Atom Economy: The primary synthetic route has a good atom economy, with the main byproduct being HCl, which can be neutralized.

Safer Solvents: The choice of solvent is critical. Green solvents such as water, ionic liquids, or deep eutectic solvents are being explored for the synthesis of sulfur-containing heterocyclic compounds and could potentially be adapted for the synthesis of this compound to replace more hazardous traditional organic solvents.

Energy Efficiency: Utilizing milder reaction conditions, such as ambient temperature and pressure, or employing energy-efficient techniques like microwave-assisted synthesis, can reduce the energy consumption of the process.

Use of Renewable Feedstocks: While the immediate precursors to this compound are derived from petrochemical sources, future research could explore the synthesis of these precursors from renewable biomass.

Catalysis: The use of catalysts, including biocatalysts, can lead to more efficient reactions with lower energy requirements and reduced waste.

Recent advancements in the green synthesis of thioesters include photocatalytic methods that use visible light as a sustainable energy source and environmentally benign oxidants like O2.

Molecular Architecture and Conformational Analysis of Phencarbamide

Theoretical and Computational Studies of Phencarbamide Conformation

Theoretical and computational methodologies are instrumental in understanding the intricate details of a molecule's structure and behavior, particularly its conformation and electronic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of atomic and molecular movements over time by solving Newton's equations of motion nih.govarxiv.orgmdpi.com. These simulations utilize force fields, which describe the interactions between atoms, to predict how molecules change their shape and position nih.govtechscience.com. By tracking changes in bond lengths, angles, and dihedral angles, MD simulations can reveal a molecule's flexibility, preferred conformations, and dynamic stability nih.govtechscience.com. The analysis of simulation trajectories can provide insights into conformational landscapes, such as root mean square deviation (RMSD) and clustering of similar structures nih.gov. While specific MD simulations detailing this compound's conformational analysis were not found in the provided search results, this technique is a standard approach for exploring molecular dynamics and conformational preferences techscience.com.

Crystallographic Insights into this compound Solid-State Structure

Crystallography, particularly through X-ray diffraction (XRD), offers critical information about the arrangement of molecules in the solid state, including their precise three-dimensional structures, intermolecular interactions, and packing motifs.

X-ray Diffraction Analysis of this compound and its Salts

X-ray diffraction (XRD) is a primary non-destructive analytical technique used to determine the crystalline structure of materials malvernpanalytical.comgfz.de. When X-rays interact with a crystalline sample, they are diffracted in patterns characteristic of the material's unique crystal lattice and atomic arrangement malvernpanalytical.comgfz.de. Analysis of these diffraction patterns allows for the identification of phase composition, crystal structure, and orientation malvernpanalytical.comgfz.de. This compound hydrochloride is described as a crystalline powder ontosight.ai, indicating the presence of a defined solid-state structure that can be investigated using XRD. While specific X-ray diffraction data for this compound or its salts were not detailed in the provided search results, XRD is the definitive method for characterizing crystalline forms and validating solid-state structures hamptonresearch.com.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions psu.eduresearchgate.netcam.ac.uk. These forces, which include hydrogen bonds, van der Waals forces, and π-π stacking, significantly influence the stability and physical properties of the crystalline solid psu.eduresearchgate.netcam.ac.uk. Hydrogen bonds, for example, are directional interactions between a hydrogen atom and an electronegative atom, while π-π stacking involves interactions between aromatic rings psu.eduresearchgate.net. Databases such as the Cambridge Structural Database (CSD) are utilized to analyze the frequency and geometry of these interactions, providing insights into common packing motifs and the potential for polymorphism cam.ac.ukmdpi.com. Although specific intermolecular interactions and crystal packing motifs for this compound were not detailed in the provided search results, understanding these interactions is crucial for comprehensive solid-state characterization.

Data Table: Molecular Properties of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Registry Number
This compoundC19H24N2OS328.47 ncats.iodrugfuture.comnih.gov3735-90-8 drugfuture.comnih.gov
This compound HydrochlorideC19H25ClN2OS364.93 ontosight.aincats.ionih.gov58-13-9 ncats.ionih.gov

Spectroscopic Characterization of Phencarbamide

Vibrational Spectroscopy Applications (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is invaluable for identifying the functional groups present in a molecule by analyzing its characteristic vibrational modes. These techniques are based on the interaction of molecules with infrared radiation, leading to the absorption or scattering of light at specific frequencies corresponding to bond vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular bonds to vibrate at specific frequencies. Each functional group within a molecule possesses unique vibrational frequencies, allowing FTIR to serve as a powerful tool for qualitative analysis and functional group identification. For Phencarbamide, with its diphenylthiocarbamate and diethylaminoethyl moieties, FTIR analysis would be expected to reveal characteristic absorption bands.

Key functional groups and their anticipated IR absorptions in this compound include:

Phenyl Rings: Strong absorptions associated with C-H stretching vibrations typically appear above 3000 cm⁻¹ (aromatic C-H). Ring stretching vibrations (C=C) are usually observed in the 1600-1450 cm⁻¹ region. universallab.orgbhu.ac.in

Thiocarbonyl Group (C=S): The thiocarbonyl stretch is generally found in the region of 1050-1250 cm⁻¹, although its position can vary. universallab.org

C-N and C-S Bonds: Vibrations associated with C-N stretching and C-S stretching are expected, typically in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral profile. universallab.orgbhu.ac.in

Aliphatic C-H Bonds: The ethyl chain (-CH₂CH₂-) would exhibit C-H stretching vibrations below 3000 cm⁻¹ (aliphatic C-H) and bending vibrations in the fingerprint region. universallab.orgmdpi.com

Tertiary Amine (N(C₂H₅)₂): C-N stretching vibrations and C-H bending modes from the ethyl groups attached to the nitrogen would also be present. universallab.orgbhu.ac.in

The combination of these specific absorption bands would create a unique FTIR spectrum, serving as a fingerprint for this compound and confirming the presence of its constituent functional groups. universallab.orgmdpi.comwordpress.com

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, like FTIR, analyzes molecular vibrations but relies on the inelastic scattering of light. When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a frequency shift that corresponds to the molecule's vibrational energy levels. This scattered light provides a "vibrational fingerprint" of the molecule, enabling identification and structural analysis. mdpi.comscitechdaily.comnih.gov

For this compound, Raman spectroscopy would complement FTIR by providing complementary vibrational information. The same functional groups (phenyl rings, thiocarbonyl, C-N, C-S, aliphatic C-H) would exhibit characteristic Raman shifts. Raman spectroscopy is particularly sensitive to vibrations involving changes in polarizability, making it effective for identifying symmetric bonds and functional groups that might be weak in IR spectra. The unique pattern of Raman shifts would allow for the definitive identification and authentication of this compound. scitechdaily.comspectroscopyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. It exploits the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C, to provide information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. slideshare.netox.ac.uknumberanalytics.compharmacognosy.usipb.pt

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal, measured in parts per million (ppm) relative to a reference standard like Tetramethylsilane (TMS), indicates its electronic environment. Coupling constants (J values) reveal information about neighboring protons, helping to establish connectivity. ox.ac.uklibretexts.org

For this compound, ¹H NMR would be expected to show distinct signals corresponding to its different proton environments:

Aromatic Protons: The protons on the two phenyl rings would likely appear as complex multiplets in the aromatic region, typically between 7.0 and 8.0 ppm, reflecting their electronic environment and potential coupling to each other. libretexts.org

Ethyl Group Protons:

The methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom and the phenyl-substituted nitrogen would appear as a multiplet, likely in the range of 2.5-4.0 ppm, influenced by the electronegativity of sulfur and nitrogen.

The methyl (-CH₃) protons of the ethyl groups attached to the diethylamino nitrogen would appear as a triplet, typically in the range of 1.0-1.5 ppm.

The methylene (-CH₂-) protons adjacent to the tertiary amine nitrogen would appear as a quartet, likely in the range of 2.0-3.0 ppm, due to coupling with the adjacent methyl protons. libretexts.orgsigmaaldrich.comuniversite-paris-saclay.fr

The integration of these signals would correspond to the relative number of protons in each environment, aiding in structural confirmation. ox.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, chemical shifts in ¹³C NMR are influenced by the electronic environment of the carbon atoms. ¹³C NMR spectra are typically proton-decoupled, resulting in singlets for each unique carbon atom, simplifying spectral interpretation. compoundchem.comlibretexts.orgsavemyexams.commasterorganicchemistry.com

Expected ¹³C NMR signals for this compound would include:

Aromatic Carbons: Multiple signals would be observed in the range of 110-160 ppm, corresponding to the different carbons within the two phenyl rings. libretexts.orgsavemyexams.com

Thiocarbonyl Carbon (C=S): This carbon is expected to resonate significantly downfield, typically in the range of 180-200 ppm, due to the electronegativity of sulfur and the double bond character. compoundchem.comsavemyexams.com

Aliphatic Carbons:

The methylene carbons of the ethyl chain adjacent to sulfur and nitrogen would appear in the aliphatic region, likely between 40-60 ppm.

The methyl carbons of the ethyl groups would resonate in the lower field aliphatic region, typically between 10-20 ppm. compoundchem.comlibretexts.orgsavemyexams.com

The number of unique signals in the ¹³C NMR spectrum would correspond to the number of chemically distinct carbon atoms in the molecule, providing crucial information for structural assignment. masterorganicchemistry.com

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques are essential for resolving complex structures by establishing correlations between different nuclei. These experiments provide information about through-bond (e.g., COSY, HSQC) and through-space (e.g., NOESY) connectivities, which are critical for confirming the proposed structure of this compound. numberanalytics.compharmacognosy.usipb.ptnumberanalytics.comoxinst.comlongdom.orgharvard.edumagritek.com

COSY (Correlation Spectroscopy): This ¹H-¹H experiment identifies protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would help to establish the connectivity within the ethyl chain (e.g., correlation between the CH₃ and CH₂ of the diethylamino group) and potentially between protons on the phenyl rings. numberanalytics.comlongdom.orgmagritek.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These ¹H-¹³C correlation experiments directly link protons to the carbons to which they are directly bonded (one-bond correlation). For this compound, HSQC/HMQC would be vital for assigning specific proton signals to their corresponding carbon signals, confirming the attachment points of the ethyl chain to sulfur and nitrogen, and the phenyl rings to the nitrogen. ipb.ptnumberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons separated by two or three bonds. HMBC would be instrumental in confirming long-range connectivities in this compound, such as correlations between aromatic protons and the thiocarbonyl carbon, or between the methylene protons of the ethyl chain and the phenyl rings, thereby completing the structural puzzle. pharmacognosy.usnumberanalytics.com

Data Tables

Due to the absence of specific experimental spectroscopic data for this compound in the reviewed literature, detailed data tables with precise peak assignments and values for FTIR, Raman, ¹H NMR, and ¹³C NMR cannot be generated. Such tables would typically list observed wavenumbers (cm⁻¹) for IR and Raman spectra, and chemical shifts (ppm) and coupling constants (Hz) for NMR spectra, along with their corresponding assignments to specific atoms or functional groups within the molecule.

Compound List

this compound

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure through the analysis of fragmentation patterns lcms.czuwo.ca. In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺•) corresponds to the intact molecule and provides its molecular weight. Subsequent fragmentation of the molecular ion into smaller, characteristic ions yields a mass spectrum that can be interpreted to deduce structural information lcms.czwikipedia.org.

For this compound, the molecular formula is C₁₉H₂₄N₂OS, yielding a molecular weight of approximately 328.47 g/mol drugfuture.comrsc.org. The hydrochloride salt of this compound has a molecular formula of C₁₉H₂₅ClN₂OS and a molecular weight of approximately 364.93 g/mol drugfuture.comncats.io. While mass spectrometry is a standard method for identifying and characterizing such compounds, specific detailed fragmentation patterns for this compound were not found in the accessible literature reviewed for this article. Such fragmentation data would typically involve identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule, providing insights into its structural subunits.

Table 1: Molecular Weight and Elemental Composition of this compound and its Hydrochloride Salt

Compound NameMolecular FormulaMolecular Weight ( g/mol )Percent Composition (Calculated)
This compoundC₁₉H₂₄N₂OS328.47C: 69.47%, H: 7.36%, N: 8.53%, O: 4.87%, S: 9.76% drugfuture.comrsc.org
This compound HydrochlorideC₁₉H₂₅ClN₂OS364.93C: 62.53%, H: 6.91%, N: 7.68%, O: 4.38%, S: 8.79%, Cl: 9.72% drugfuture.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method that measures the absorption of ultraviolet and visible light by a substance, which causes the promotion of electrons from lower energy molecular orbitals to higher energy ones matanginicollege.ac.in. This technique is particularly useful for identifying and quantifying compounds containing chromophores – molecular functional groups that absorb light in the UV-Vis range, such as aromatic rings, double bonds, and carbonyl groups matanginicollege.ac.inmasterorganicchemistry.com. The wavelengths at which maximum absorption (λmax) occurs and the intensity of this absorption (molar absorptivity, ε) provide valuable information about the electronic structure of the molecule matanginicollege.ac.in.

This compound contains a phenyl ring, which is a chromophore expected to absorb UV light. The specific absorption maxima (λmax) for this compound in the UV-Vis spectrum were not detailed in the literature searched for this article. Typically, UV-Vis spectroscopy would be employed to characterize the electronic transitions within the molecule, providing data that can aid in its identification and purity assessment. The absence of specific λmax values in the reviewed sources limits the detailed discussion of its UV-Vis absorption profile.

Biochemical and Molecular Interaction Studies of Phencarbamide Pre Clinical, in Vitro Focus

Enzymatic Interaction Studies (e.g., Cholinesterase Inhibition Mechanisms)

Phencarbamide belongs to the carbamate (B1207046) class of compounds, which are well-characterized as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The primary mechanism of action for most carbamates is pseudoirreversible inhibition. researchgate.netresearchgate.net This process involves a two-step interaction with the enzyme's active site.

Formation of a Reversible Complex: Initially, the carbamate inhibitor (I) binds non-covalently to the active site of the cholinesterase enzyme (E) to form a reversible Michaelis-Menten-like complex (EI).

Carbamoylation of the Active Site: The enzyme's catalytic serine hydroxyl group then attacks the electrophilic carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves by releasing the leaving group (the phenoxy portion of this compound) and forming a stable, carbamoylated enzyme (E-carbamoyl). researchgate.net

E + I ⇌ EI → E-carbamoyl + Leaving Group (kr, slow)→ E + Carbamate

While this is the general mechanism, specific kinetic constants for this compound's interaction with AChE and BChE, such as the rates of carbamoylation and decarbamoylation, are not specified in the reviewed literature.

Structure-Activity Relationship (SAR) at the Molecular Level (Chemical Design Principles)

The biological activity of carbamate inhibitors is intrinsically linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that govern the potency and selectivity of these compounds, providing principles for rational chemical design. nih.gov

While specific SAR studies for this compound are not detailed in the available literature, research on analogous phenylcarbamate series provides valuable insights into how structural modifications can influence cholinesterase inhibition.

Substituents on the Phenyl Ring: The electronic properties of substituents on the phenyl leaving group can significantly impact inhibitory potency. Studies on o-substituted phenyl N-butyl carbamates have shown that the nature of the substituent differentially affects AChE and BChE inhibition. Electron-withdrawing groups in the ortho position tend to favor AChE inhibition, whereas electron-donating groups in the same position result in better inhibitors of BChE. nih.gov This differential effect is attributed to how the substituents stabilize the tetrahedral intermediate formed during carbamoylation within the distinct active site conformations of the two enzymes. nih.gov

Substituents on the Carbamate Nitrogen: The nature of the alkyl or aryl groups attached to the carbamate nitrogen is a critical determinant of the carbamoylation rate. For a series of N-methyl, N-alkyl carbamates, the size of the N-alkyl substituent was found to be a primary factor influencing the rate of AChE carbamoylation (ki). nih.gov The rate was highest for smaller (methyl) or certain larger (hexyl, cyclohexyl) substituents and lowest for ethyl groups, suggesting a complex relationship between the size of the substituent and its fit within the enzyme's active site gorge. nih.gov In contrast, BChE, which has a wider active site gorge, was less sensitive to the size of this alkyl group. nih.gov For other N,N-disubstituted carbamates, replacing an N-methyl group with a larger N-phenyl group was found to increase inhibitory activity. mdpi.com

Table 1: Influence of Substituent Properties on the Cholinesterase Inhibition of Analogous Phenylcarbamates
Structural MoietyModificationObserved Effect on InhibitionEnzyme PreferenceReference
Phenyl Ring (ortho-position)Electron-Withdrawing GroupIncreased PotencyAcetylcholinesterase (AChE) nih.gov
Phenyl Ring (ortho-position)Electron-Donating GroupIncreased PotencyButyrylcholinesterase (BChE) nih.gov
Carbamate Nitrogen (N-alkyl)Methyl, Hexyl, CyclohexylHigher carbamoylation rate (ki)AChE nih.gov
Carbamate Nitrogen (N-alkyl)EthylLower carbamoylation rate (ki)AChE nih.gov
Carbamate NitrogenN-Methyl replaced by N-PhenylIncreased PotencyGeneral mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models rely on calculating molecular descriptors that numerically represent the topological, geometric, and electronic features of a molecule. nih.gov

For carbamate cholinesterase inhibitors, various descriptors have been identified as significant in predicting their inhibitory potency (expressed as pIC₅₀). nih.govplos.org

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the molecule's ability to accept electrons. A lower ELUMO value is often correlated with higher activity, as it suggests the carbamate's carbonyl carbon is more electrophilic and thus more susceptible to nucleophilic attack by the serine residue in the enzyme's active site. nih.govnih.govplos.org

Hirshfeld Charge on Carbonyl Carbon (qC): This local electronic descriptor directly quantifies the partial charge on the critical carbon atom involved in the carbamoylation reaction. It is a key indicator of the atom's electrophilicity. nih.gov

Dipole Moment: This descriptor can influence how the molecule orients itself within the electric field of the enzyme's active site. nih.gov

Topological and Physicochemical Descriptors: These descriptors relate to the molecule's size, shape, and connectivity.

Connolly Accessible Area: This descriptor measures the solvent-accessible surface area of the molecule, providing an indication of its size and shape, which are critical for fitting into the enzyme's active site. nih.govplos.org

Hydrogen Bond Donor/Acceptor Count: The ability to form hydrogen bonds is crucial for ligand-receptor interactions.

LogP (Octanol-Water Partition Coefficient): This descriptor measures the lipophilicity of the compound, which affects its ability to cross biological membranes and interact with hydrophobic pockets in the enzyme.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Carbamate Inhibitors
Descriptor TypeDescriptor NameSignificance in QSAR ModelsReference
ElectronicELUMO (Energy of LUMO)Correlates with the electrophilicity of the carbonyl carbon; lower values often indicate higher activity. nih.govnih.govplos.org
ElectronicHirshfeld Charge (qC)A local descriptor quantifying the charge on the carbonyl carbon, directly related to reactivity. nih.gov
Topological/PhysicochemicalConnolly Accessible AreaRelates to molecular size and shape, influencing the fit within the enzyme's active site. nih.govplos.org
ElectronicTotal Energy (ET)Represents the overall stability of the molecule's electronic structure. nih.gov
ElectronicDipole MomentInfluences molecular orientation and long-range electrostatic interactions with the enzyme. nih.gov

These QSAR models, once validated, can guide the design of new carbamate derivatives with potentially enhanced inhibitory activity against cholinesterases. nih.govplos.org

Investigational Biochemical Pathways and Cellular Responses (In Vitro Models)

The primary biochemical pathway directly modulated by this compound and other carbamate inhibitors is the cholinergic signaling pathway. By inhibiting AChE and BChE, these compounds prevent the hydrolysis of the neurotransmitter acetylcholine (B1216132), leading to its accumulation in cholinergic synapses. nih.gov This enhancement of cholinergic neurotransmission is the principal mechanism underlying their activity.

In vitro studies on related carbamate derivatives have also been used to investigate cellular responses beyond direct enzyme inhibition, primarily focusing on cytotoxicity. For instance, screening of novel carbamates is often performed using various cell lines, such as the human monocytic leukaemia THP-1 cell line or the human liver cancer cell line HepG2, to assess their potential toxic effects. mdpi.comnih.gov Furthermore, in vitro models using PC12 cells have been employed to study the protective effects of some multifunctional carbamates against oxidative stress (e.g., H₂O₂-induced apoptosis) and inflammation (e.g., LPS-induced cytokine production in BV2 microglial cells). nih.gov However, specific preclinical in vitro studies detailing the effects of this compound on downstream signaling cascades or other cellular responses are not widely reported in the scientific literature.

Analytical Method Development for Phencarbamide Detection and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for assessing the purity of pharmaceutical substances like Phencarbamide. By separating the main compound from any impurities or degradation products, these methods provide critical information about the sample's composition.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds. For this compound (also known as Phenacemide), a sensitive and reliable reversed-phase HPLC method has been developed for its quantification in biological fluids, which can be adapted for purity assessment in bulk drug substances. tandfonline.comtandfonline.com

A reported method utilizes a C8 reversed-phase column with UV detection at 254 nm. tandfonline.com The sample is first extracted from its matrix using a solvent like ethyl acetate (B1210297) under alkaline conditions. After extraction, the solvent is evaporated, and the residue is reconstituted in the mobile phase before injection into the HPLC system. tandfonline.com Method validation has demonstrated excellent linearity and reproducibility for this compound concentrations ranging from 1 to 15 mcg/ml. tandfonline.com The high recovery rates, typically above 96%, confirm the efficiency of the extraction and analysis process. tandfonline.com This level of sensitivity and accuracy makes HPLC a suitable method for tracking and trending impurities during pharmaceutical development. tandfonline.comtandfonline.com

ParameterHPLC Conditions for Phenacemide Analysis
Stationary Phase (Column) C8 Reversed Phase
Detection UV Spectrophotometry at 254 nm
Sample Preparation Liquid-liquid extraction with ethyl acetate
Linearity Range 1–15 mcg/ml (r > 0.999)
Mean Recovery 97.9% (plasma), 96.3% (urine)
Reproducibility (CV%) < 4%
Limit of Quantitation ~1 mcg/ml
Data sourced from Foda, A. M., & Jun, H. W. (1986). tandfonline.com

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile or semi-volatile compounds. biocompare.com For compounds that are not sufficiently volatile, derivatization techniques can be employed. The separation and identification of various antiepileptic compounds, including this compound, have been successfully achieved using isothermal gas-phase chromatography. nih.gov

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or hydrogen, acts as the mobile phase, carrying the analyte through the column. brjac.com.br Separation occurs based on the differential partitioning of compounds between the stationary and mobile phases. biocompare.com Factors like boiling point and affinity for the stationary phase determine the retention time of each compound, which is the time it takes to travel from the injector to the detector. biocompare.com The resulting chromatogram displays peaks corresponding to different components, allowing for both qualitative identification (via retention time) and quantitative analysis (via peak area). sdiarticle4.com

Advanced Analytical Techniques for Comprehensive Characterization

While chromatographic techniques are excellent for separation, coupling them with advanced detectors or employing alternative high-resolution methods provides a more comprehensive characterization of the compound, including structural confirmation and identification of unknown impurities.

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry (MS), providing a high degree of sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the identification and quantification of analytes. After separation by the GC, components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, based on the mass-to-charge ratio (m/z) of the fragments. nih.gov This allows for unambiguous identification by comparing the obtained spectrum with reference libraries. nih.govmdpi.com GC-MS data is available for Phenacemide, confirming its applicability for structural elucidation. nih.gov

Ionization DataGC-MS Fragmentation of Phenacemide
Library NIST Main Library
Top m/z Peak 91
2nd Highest m/z Peak 118
3rd Highest m/z Peak 65
Data sourced from PubChem CID 4753. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the versatility of HPLC for separating a wide range of compounds, including those that are non-volatile or thermally unstable, with the powerful detection capabilities of mass spectrometry. nih.govamazonaws.com An LC-MS/MS system can provide information on the precursor ion (the molecular weight of the compound) and its product ions (fragments), which is highly specific for quantitative and confirmatory analysis. nih.govactapol.net While a specific LC-MS method for this compound is not detailed in the available literature, the established HPLC method could be readily coupled with a mass spectrometer. This would enhance the analytical power, allowing for the confirmation of the parent compound's mass and the identification of unknown impurities by analyzing their mass spectra. amazonaws.com

Capillary Electrophoresis (CE) represents a family of electrokinetic separation methods that offer high resolution, short analysis times, and minimal sample and reagent consumption. usp.org In CE, analytes are separated within a narrow capillary filled with an electrolyte solution under the influence of an electric field. usp.org Separation is based on differences in the analytes' charge-to-mass ratio and their interaction with the electrolyte and the capillary wall. utsouthwestern.edu

Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be used. CZE separates charged species based on their electrophoretic mobility, while MEKC can separate both neutral and charged solutes by partitioning them between an aqueous buffer and micelles. usp.org CE has been successfully used for the analysis of various toxic drugs, including barbiturates and benzodiazepines, which are structurally related to this compound. nih.gov This suggests that CE could be a viable and efficient alternative or complementary technique for the purity assessment and analysis of this compound. utsouthwestern.edunih.gov

Quantitative Analysis Methodologies

Quantitative analysis is essential to determine the exact amount of a substance in a sample. This is critical for determining the potency of an API and for monitoring levels in various matrices.

The development of a quantitative method requires validation to ensure it is accurate, precise, linear, and specific for the analyte of interest. nih.gov The previously described HPLC-UV method for Phenacemide serves as a prime example of a fully validated quantitative methodology. tandfonline.com

Future Directions in Phencarbamide Research

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

The pursuit of greener, more efficient, and cost-effective synthetic routes is a cornerstone of modern chemical research. Future investigations into Phencarbamide synthesis could prioritize the development of pathways aligned with the principles of green chemistry. This involves minimizing waste generation, reducing energy consumption, employing less hazardous reagents and solvents, and maximizing atom economy news-medical.netrub.deepa.govepa.gov.

Emerging strategies such as continuous flow chemistry and biocatalysis offer promising avenues for enhancing reaction efficiency and sustainability news-medical.net. The exploration of transition metal-free catalytic systems could also lead to more environmentally benign synthesis protocols rub.de. Furthermore, computational tools, including machine learning and Monte Carlo Tree Search, are increasingly utilized to discover and optimize synthetic pathways, identifying routes that balance efficiency with ecological impact rsc.org. Future research could leverage these computational approaches to design novel, sustainable syntheses for this compound, potentially starting from readily available or renewable feedstocks.

Illustrative Data Table 1: Hypothetical this compound Synthesis Route Comparison

MetricTraditional Route (Hypothetical)Green Route 1 (Hypothetical)Green Route 2 (Hypothetical)
Process Mass Intensity (PMI)2507590
Solvent Usage (L/kg)501520
Energy Consumption (kWh/kg)1204050
Hazardous Waste ( kg/kg )1523
Atom Economy (%)658580
Catalyst TypeTransition MetalOrganocatalystBiocatalyst

Advanced Computational Design of this compound-Based Molecular Probes

Computational chemistry and molecular modeling offer powerful platforms for the design of novel molecular probes, which are essential tools in various scientific disciplines, including diagnostics, imaging, and drug discovery plos.orgnih.govmdpi.comupenn.edubiorxiv.org. Future research could focus on utilizing advanced computational techniques to design this compound-based molecular probes with tailored properties. This would involve predicting how this compound derivatives might interact with specific biological targets or cellular components, thereby optimizing their affinity, selectivity, and functional response.

Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular dynamics simulations, and de novo design algorithms can be employed to virtually screen and engineer molecules based on the this compound scaffold. The goal would be to create probes suitable for applications such as fluorescence imaging, biosensing, or targeted delivery, by fine-tuning parameters like solubility, membrane permeability, and target binding affinity plos.orgnih.govwikipedia.org. The integration of machine learning and deep learning into these design processes is expected to accelerate the discovery of highly effective probes nih.govmdpi.com.

Illustrative Data Table 2: Hypothetical this compound-Based Molecular Probe Design Parameters

Probe Design NameTarget BiomoleculePredicted Binding Affinity (nM)Probe FunctionComputational Method UsedKey Structural Modification
Phen-Fluor-1Protein X5.2Fluorescence ImagingMolecular Docking, QSARFluorophore conjugation
Phen-Sense-AMetal Ion Y25.0Cheorescent SensorDFT CalculationsChelating group addition
Phen-Target-BCellular Receptor Z1.5Targeted DeliveryDe Novo DesignLinker for targeting moiety

Development of Enhanced Analytical Protocols for Complex Matrices

The accurate detection and quantification of this compound in complex matrices, such as biological fluids, environmental samples, or formulated products, presents significant analytical challenges. These matrices often contain a high concentration of interfering substances that can lead to "matrix effects," such as ion suppression or enhancement, compromising the reliability of analytical measurements europa.eulcms.czchromatographyonline.comnih.gov.

Future research should prioritize the development of robust and sensitive analytical protocols designed to overcome these challenges. This includes optimizing sample preparation techniques, such as advanced extraction and clean-up methods (e.g., solid-phase extraction (SPE) with novel sorbents), to effectively remove or minimize co-extracted interferents europa.eulcms.cznih.gov. The application of hyphenated techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), employing high-resolution mass analyzers, will be critical for achieving high selectivity and sensitivity europa.eulcms.cznih.govchromatographytoday.com. Developing standardized, cost-effective, and miniaturized analytical methods will also facilitate broader application and validation in diverse real-world scenarios.

Illustrative Data Table 3: Hypothetical Analytical Method Comparison for this compound in Complex Matrices

Matrix TypeAnalytical TechniqueSample Preparation StepsDetection Limit (µg/L)Selectivity Metric (e.g., % Interference)Throughput (samples/day)
Blood PlasmaLC-MS/MSProtein precipitation, SPE clean-up0.195%50
Environmental WaterGC-MSLiquid-liquid extraction, SPE clean-up0.0592%80
Soil ExtractHPLC-UVQuEChERS extraction, Solid Phase Clean-up (SPE)1.088%100
Pharmaceutical TabletUPLC-DADTablet crushing, Solvent extraction, Filtration0.598%150

Deeper Elucidation of Molecular Recognition Mechanisms (In Vitro)

Understanding the precise molecular recognition mechanisms of this compound is fundamental to elucidating its biological activity, potential therapeutic applications, or its role in chemical processes. Molecular recognition refers to the specific, noncovalent interactions (e.g., hydrogen bonding, hydrophobic forces, π-π interactions) that govern the binding of molecules wikipedia.orgyork.ac.uknih.govcicbiogune.es. Future research should focus on detailed in vitro studies to characterize these interactions.

Employing biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy will allow for the quantitative determination of binding affinities (Kd), kinetics (kon, koff), and thermodynamic parameters (ΔH, ΔS) between this compound and its potential targets wikipedia.orgyork.ac.uk. Structural biology methods, including X-ray crystallography and cryo-electron microscopy, can provide atomic-level insights into the binding interfaces and the conformational changes induced upon recognition york.ac.ukcicbiogune.es. Furthermore, in vitro selection techniques like Systematic Evolution of Ligands by Exponential Enrichment (SELEX) could be used to identify specific DNA or RNA sequences (aptamers) that exhibit high affinity and selectivity for this compound, serving as potential recognition elements for biosensing applications nih.gov.

Illustrative Data Table 4: Hypothetical In Vitro Molecular Recognition Studies for this compound

Target Molecule/SystemInteraction Type StudiedMeasured Parameter(s)Technique UsedBinding Affinity (Kd)Kinetic Parameters (kon, koff)
Enzyme AlphaEnzyme InhibitionIC50, KiEnzyme AssayN/AN/A
Receptor BetaLigand BindingKdSPR50 nM1.2 x 10^5 M^-1s^-1, 6.0 x 10^-3 s^-1
DNA Aptamer StrandSpecific BindingKdITC25 nM8.5 x 10^4 M^-1s^-1, 2.1 x 10^-3 s^-1
Protein GammaProtein-Ligand ComplexBinding StoichiometryNMR150 nM2.0 x 10^5 M^-1s^-1, 3.0 x 10^-3 s^-1

Compound List:

this compound

Q & A

Basic Research Questions

Q. How do I design a feasible experimental protocol for studying Phencarbamide’s physicochemical properties?

  • Methodological Answer : Begin with a systematic literature review to identify established protocols for similar compounds. Use the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to define objectives . For example:

  • Feasibility: Ensure access to analytical instruments (e.g., HPLC, NMR) and validate methods via pilot studies.
  • Variables: Control temperature, solvent purity, and reaction time to minimize confounding factors .
  • Data Collection: Use triplicate measurements and include error bars in tables/graphs to assess reproducibility .

Q. What strategies ensure a comprehensive literature review for this compound-related research?

  • Methodological Answer :

  • Use databases like PubMed, SciFinder, and Web of Science with keywords: "this compound synthesis," "metabolic pathways," "toxicity profile."
  • Filter results by study type (e.g., in vitro, in vivo) and publication date (prioritize last 5 years).
  • Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure gaps in knowledge . Example:
  • Population: Cell lines/organisms used in prior studies.
  • Intervention: Dosage ranges and administration routes.
  • Comparison: Efficacy relative to analogs (e.g., phenylurea derivatives).
  • Outcome: Biomarkers of interest (e.g., enzyme inhibition) .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer :

  • Step 1 : Perform a meta-analysis of existing studies to quantify variability (e.g., standard deviation, confidence intervals). Use tools like PRISMA guidelines for systematic reviews .
  • Step 2 : Replicate conflicting experiments under standardized conditions. For example, if Study A reports 80% enzyme inhibition at 10µM while Study B reports 50%, re-test using identical buffers, pH, and instrumentation .
  • Step 3 : Apply statistical tests (ANOVA, t-tests) to determine if discrepancies stem from methodological differences or biological variability .

Q. What advanced techniques optimize this compound’s sample preparation for spectroscopic analysis?

  • Methodological Answer :

  • Crystallization : Use solvent evaporation under controlled humidity to improve crystal purity. Compare XRD patterns with reference data .
  • Chromatography : Optimize mobile phase ratios (e.g., acetonitrile:water) via gradient elution trials. Validate with spiked samples to assess recovery rates (>95%) .
  • Data Interpretation : Employ chemometric tools (PCA, PLS regression) to deconvolute overlapping spectral peaks .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with receptors (e.g., cytochrome P450). Validate with experimental IC50 values .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability. Analyze RMSD and hydrogen bonding patterns .
  • Limitations : Address force field inaccuracies by cross-referencing with experimental crystallography data .

Methodological Frameworks

  • Data Contradiction Analysis : Follow the "3.5 Rule" from qualitative research: Iteratively compare findings across studies, identify outliers, and triangulate with alternative methods (e.g., in silico vs. in vitro) .
  • Hypothesis Testing : Use the GLUE framework (Goals, Limits, Unknowns, Evidence) to refine hypotheses iteratively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.